Precise Regioisomeric Identity
The primary differentiation of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is its exact, non-interchangeable regioisomeric structure. Its unique substitution pattern is defined by fluorine atoms at positions 2 and 3 and a trifluoromethyl group at position 4 on the phenyl ring . This pattern is confirmed by its specific IUPAC name, 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone, and its canonical SMILES string: O=C(CBr)C1=CC=C(C(F)(F)F)C(F)=C1F . This identity is fundamentally distinct from its closest commercially available analogs, which possess different substitution patterns: 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS 1211707-65-1) and 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide (no CAS provided) [1]. These are not functional substitutes; their use would result in a different final compound architecture.
| Evidence Dimension | Aromatic Substitution Pattern (Regioisomer Identity) |
|---|---|
| Target Compound Data | 2,3-Difluoro substitution; 4-CF3 substitution. Canonical SMILES: O=C(CBr)C1=CC=C(C(F)(F)F)C(F)=C1F . |
| Comparator Or Baseline | Comparator 1: 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (SMILES: O=C(CBr)C1=CC=C(F)C(C(F)(F)F)=C1F) [1]. Comparator 2: 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide (structure based on bromination of 2,6-difluoro-4-(trifluoromethyl)acetophenone) . |
| Quantified Difference | Absolute structural difference; regioisomers are chemically distinct entities with different IUPAC names and SMILES notations. |
| Conditions | Structural identity verification by NMR, HPLC, and GC as specified in vendor Certificates of Analysis [1]. |
Why This Matters
For procurement, the exact regioisomer is a critical quality attribute; selecting an incorrect analog will derail a synthesis pathway and invalidate a research or production campaign.
- [1] Fujifilm Wako Pure Chemical Corporation. (n.d.). 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS 1211707-65-1). View Source
